Enhanced Inhibitory Potency in PD‑1/PD‑L1 Interaction via Difluoromethyleneoxy Bioisostere
Incorporation of a difluoromethyleneoxy motif—closely related to the difluoromethoxy group—as a bioisosteric replacement for a methoxy linker in a biphenyl‑based PD‑1/PD‑L1 inhibitor (compound 25) resulted in a 1.5‑fold improvement in potency [1]. This demonstrates the functional advantage of the difluoromethoxy pharmacophore over the methoxy group in a therapeutically relevant assay.
| Evidence Dimension | Inhibition of PD‑1/PD‑L1 interaction |
|---|---|
| Target Compound Data | IC₅₀ = 31.87 nM (Compound 25 containing difluoromethyleneoxy) |
| Comparator Or Baseline | IC₅₀ = 48.2 nM (Reference Compound 2 containing methoxy) |
| Quantified Difference | 1.5‑fold more potent (ΔIC₅₀ = 16.33 nM) |
| Conditions | In vitro PD‑1/PD‑L1 blocking assay, as reported in J. Med. Chem. 2021 |
Why This Matters
For procurement in oncology drug discovery, this 34% improvement in target engagement translates directly to a lower effective concentration and potentially reduced off‑target liabilities.
- [1] T. Wang, et al. Novel Biphenyl Pyridines as Potent Small‑Molecule Inhibitors Targeting the Programmed Cell Death‑1/Programmed Cell Death‑Ligand 1 Interaction. J. Med. Chem. 2021, 64, 7390–7403. DOI: 10.1021/acs.jmedchem.1c00010. View Source
